BIX 01294 is a small molecule compound recognized primarily as an inhibitor of the histone methyltransferase G9a (also known as EHMT2). This compound was first identified through high-throughput screening by Kubicek et al. in 2007, marking it as one of the pioneering inhibitors targeting this specific enzyme. G9a is known for its role in adding methyl groups to histone H3 at lysine 9, which is associated with transcriptional repression. Inhibition of G9a by BIX 01294 has significant implications for epigenetic regulation and cancer therapy, particularly in contexts where G9a is overexpressed.
BIX 01294 is classified under the category of epigenetic modulators specifically targeting histone methyltransferases. It belongs to a broader class of compounds that are being explored for their potential in cancer treatment and other diseases characterized by aberrant epigenetic modifications. The chemical structure of BIX 01294 includes a quinazoline core, which is common among many small-molecule inhibitors.
The synthesis of BIX 01294 involves several key steps, starting from commercially available starting materials. The method described by Movassaghi et al. involves:
BIX 01294 has a molecular formula of C_24H_30N_5O, with a molecular weight of approximately 404.245 g/mol. The structure features a quinazoline ring system substituted with a benzylpiperidine moiety, which is critical for its biological activity. The compound's structural characteristics allow it to effectively interact with the active site of G9a, inhibiting its function .
BIX 01294 primarily acts through competitive inhibition of G9a, disrupting its ability to catalyze the transfer of methyl groups from S-adenosylmethionine to histone substrates. This inhibition alters histone methylation patterns, leading to changes in gene expression associated with cellular proliferation and survival pathways. Additionally, studies have demonstrated that BIX 01294 can induce apoptosis in various cancer cell lines by modulating pathways involving mitochondrial metabolism .
The mechanism of action for BIX 01294 involves its binding affinity for G9a, which leads to decreased levels of di- and trimethylation at histone H3 lysine 9 (H3K9me2/3). This alteration in histone modification results in transcriptional activation of genes that are normally silenced by G9a-mediated methylation. Furthermore, BIX 01294 has been shown to trigger apoptotic pathways in cancer cells through mechanisms involving increased expression of pro-apoptotic factors such as PMAIP1 and decreased levels of anti-apoptotic proteins like MCL1 .
BIX 01294 is a solid at room temperature, typically appearing as a white or off-white powder. Its solubility profile indicates that it is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which is common for many small-molecule inhibitors. The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to maintain its integrity .
BIX 01294 has been extensively utilized in research focused on epigenetics, particularly in studies investigating the role of histone methylation in cancer biology. Its applications include:
Furthermore, BIX 01294 serves as a valuable tool for understanding epigenetic regulation mechanisms that could lead to novel therapeutic approaches in oncology .
BIX-01294 is a diazepin-quinazolin-amine derivative that acts as a reversible and selective inhibitor of the histone lysine methyltransferases G9a (EHMT2/KMT1C) and GLP (EHMT1/KMT1D). It competitively targets the substrate-binding pockets of these enzymes, which are primarily responsible for catalyzing mono- and dimethylation of histone H3 lysine 9 (H3K9me1/2) in euchromatic regions. Biochemical assays reveal IC₅₀ values of 1.7–2.7 μM for G9a and 0.7–0.9 μM for GLP, demonstrating higher potency against GLP despite earlier reports of poor GLP inhibition under non-physiological assay conditions [2] [5] [7]. This inhibition reduces global H3K9me2 levels by >50% in diverse cell types (e.g., diffuse large B-cell lymphoma, embryonic stem cells) at concentrations of 1–5 μM within 24–48 hours [1] [4]. Critically, BIX-01294 shows >20-fold selectivity for G9a/GLP over other histone methyltransferases (e.g., SUV39H1, PRMT1) even at concentrations up to 37 μM [7] [9].
Table 1: Selectivity Profile of BIX-01294
Target | IC₅₀ (μM) | Primary Function | Cellular Effect of Inhibition |
---|---|---|---|
G9a (EHMT2) | 1.7–2.7 | H3K9me1/2 methylation | Reduced H3K9me2, cell cycle arrest |
GLP (EHMT1) | 0.7–0.9 | H3K9me2/3 methylation | Reduced H3K9me2, apoptosis induction |
SUV39H1 | >45 | H3K9me3 methylation | No significant effect |
PRMT1 | >10 | Arginine methylation | No significant effect |
NSD1/2/3 | 40–112 | H3K36me1/2 methylation | Context-dependent gene derepression |
The molecular specificity of BIX-01294 arises from its unique binding mode within the catalytic SET domains of G9a and GLP. X-ray crystallography (2.42 Å resolution) reveals that BIX-01294 occupies the histone peptide groove of the GLP SET domain, specifically where residues Lys4–Arg8 of histone H3 (N-terminal to the target Lys9) would bind [2]. The inhibitor forms planar stacking contacts with residues of helix αZ (Arg1214, Ile1218) and strands β10/β11 (Leu1143, Cys1155), while its diazepane and quinazoline moieties engage in polar interactions with four aspartate residues (Asp1131, Asp1135, Asp1140, Asp1145) unique to G9a/GLP [2] [8]. Key interactions include:
Table 2: Key Protein-Inhibitor Interactions of BIX-01294 in GLP SET Domain
BIX-01294 Moieity | Interacting Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Quinazoline ring | Leu1143, Cys1155 | Van der Waals contacts | Anchors inhibitor in binding groove |
Diazepane N4 | Asp1131 | Hydrogen bond | Neutralizes negative charge of Asp1131 |
Quinazoline N1 | Asp1145 | Polar interaction | Mimics H3 peptide backbone |
Amine linker | Asp1140 | O···H–C hydrogen bond | Stabilizes planar conformation |
By inhibiting G9a/GLP, BIX-01294 induces rapid depletion of H3K9me2 marks across the genome. In mouse embryonic fibroblasts (MEFs), 1.3 μM BIX-01294 reduces global H3K9me2 by >60% within 24 hours without significant cytotoxicity [4]. This demethylation occurs preferentially at promoter regions of genes silenced by G9a, including tumor suppressors like CDKN1A (p21) and CDKN2B (p15). For example, in acute T-lymphoblastic leukemia cells (MOLT-4, Jurkat), BIX-01294 (4–8 μM, 48 hrs) reduces H3K9me2 occupancy at the CDKN2B promoter by 45–70%, correlating with reactivation of p15 expression and G1 cell cycle arrest [8]. Paradoxically, BIX-01294 may also elevate H3K9me3 in specific contexts (e.g., nasopharyngeal carcinoma) due to compensatory mechanisms or off-target effects [3]. Additionally, it indirectly modulates H3K27me3 via cross-talk with Polycomb repressive complexes, though this is cell type-specific [5] [9].
Beyond G9a/GLP, BIX-01294 exhibits lower-potency inhibition of the Nuclear Receptor-Binding SET Domain (NSD) family of H3K36 methyltransferases. Biochemical assays show IC₅₀ values of 40 μM for NSD1, 68 μM for NSD2, and 112 μM for NSD3—significantly higher than for G9a/GLP [7] [9]. This cross-reactivity arises from structural similarities in the SET domains of NSD proteins and G9a/GLP. Inhibition of NSDs reduces H3K36me2 levels at intergenic and regulatory regions, impacting genes controlling epithelial-mesenchymal transition (EMT) and DNA repair [6]. In NSD2-amplified cancers (e.g., multiple myeloma), BIX-01294 (10–20 μM) partially reverses oncogenic H3K36me2 hypermethylation, synergizing with G9a inhibition to derepress tumor suppressors like FAS [2] [6]. However, this effect is only pharmacologically relevant at concentrations exceeding typical G9a/GLP inhibitory doses.
Table 3: Secondary Targets of BIX-01294 Beyond G9a/GLP
Target | IC₅₀ (μM) | Histone Mark Affected | Biological Consequence |
---|---|---|---|
NSD1 | 40 | H3K36me1/2 | Impaired DNA repair, differentiation |
NSD2 | 68 | H3K36me1/2 | Derepression of EMT genes |
NSD3 | 112 | H3K36me1/2 | Altered neural crest gene expression |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1